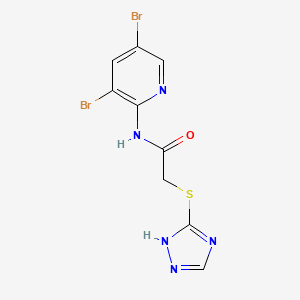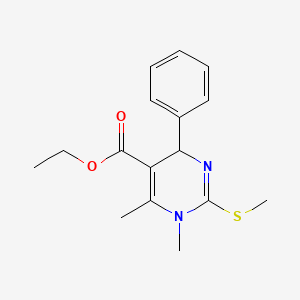![molecular formula C15H14N8O2 B15012851 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15012851.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including an oxadiazole ring, a triazole ring, and an indene moiety, which contribute to its diverse chemical reactivity and potential utility in research and industry.
准备方法
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Synthesis of the triazole ring: This step often involves the use of azide-alkyne cycloaddition reactions.
Coupling with the indene moiety: This step may require the use of coupling reagents and catalysts to form the final product.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydrazide functional groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: The compound could be used in the development of new materials with specific properties, such as energetic materials or polymers.
作用机制
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar compounds to 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide include other molecules containing oxadiazole, triazole, and indene moieties. These compounds may share similar chemical reactivity and potential applications but differ in their specific structural features and properties. Some examples of similar compounds include:
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan
- 5-(3-amino-1,2,5-oxadiazol-4-yl)-1,2,4-oxadiazole
属性
分子式 |
C15H14N8O2 |
|---|---|
分子量 |
338.32 g/mol |
IUPAC 名称 |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(Z)-2,3-dihydroinden-1-ylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C15H14N8O2/c1-8-12(18-22-23(8)14-13(16)20-25-21-14)15(24)19-17-11-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3,(H2,16,20)(H,19,24)/b17-11- |
InChI 键 |
AONLORBKGDMLPG-BOPFTXTBSA-N |
手性 SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C\3/CCC4=CC=CC=C43 |
规范 SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=C3CCC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{(E)-[2-(2,2,3,3,4,4,4-heptafluorobutanoyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B15012773.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-chlorophenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15012785.png)
![Benzyl 2-[(2,5-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B15012803.png)
![2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]-6-methoxyphenol](/img/structure/B15012811.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(4-ethylphenyl)butanamide](/img/structure/B15012820.png)



![2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B15012843.png)
![1-(3-{[(E)-(4-chlorophenyl)methylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-3-cyclohexyl-1-hydroxyurea](/img/structure/B15012854.png)
![2-ethoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-bromobenzoate](/img/structure/B15012860.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B15012864.png)
![(3Z)-5-bromo-1-methyl-3-[2-(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15012872.png)
![N,N'-benzene-1,2-diylbis[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide]](/img/structure/B15012874.png)
